Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3beta,5beta,11alpha)-
Description
Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3β,5β,11α)-, commonly known as Gamabufotalin, is a bufadienolide steroid derivative primarily isolated from toad venom (e.g., Bufo viridis) and certain plants like Kalanchoe daigremontiana . Its molecular formula is C₂₄H₃₄O₅, with a molecular weight of 402.52 g/mol and a CAS Registry Number of 465-11-2 . Structurally, it features hydroxyl groups at positions C3β, C11α, and C14β, distinguishing it from other bufadienolides through the absence of a 12-oxo group or epoxy ring modifications .
Properties
IUPAC Name |
5-(3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-22-9-7-16(25)11-15(22)4-5-18-21(22)19(26)12-23(2)17(8-10-24(18,23)28)14-3-6-20(27)29-13-14/h3,6,13,15-19,21,25-26,28H,4-5,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTLOAVOGWSPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deoxycorticosterone as a Starting Material
A pivotal route involves deoxycorticosterone as the precursor. Bauer et al. (1983) demonstrated a 12-step synthesis:
- Epoxidation : Introduction of a 14,15β-epoxide group via oxidation.
- Hydroxylation : Selective hydroxylation at C-11α using hypobromous acid.
- Lactonization : Formation of the 20,22-dienolide ring via acid-catalyzed cyclization.
Key intermediates include 3β-acetoxy-14α-bufa-5,20(21)-dienolide, dehydrogenated to the target compound using sulfur.
Cholanic Acid Functionalization
Cholanic acid derivatives are converted through side-chain elongation:
- Side-Chain Bromination : C-24 bromination followed by Grignard addition to introduce the dienolide moiety.
- Oxidative Lactonization : Pd-catalyzed dehydrogenation forms the α-pyrone ring.
This method achieves a 15% overall yield but requires stringent anhydrous conditions.
Enamine Alkylation and Cyclization
Pettit et al. (1969) developed a three-step enamine-based strategy:
- Enamine Formation : Piperidine enamine of heptaldehyde reacts with methyl acrylate.
- Aldehyde Cyclization : p-Toluenesulfonic acid-mediated cyclization yields dihydro-2-pyrone intermediates.
- Dehydrogenation : Palladium-catalyzed dehydrogenation produces 5-substituted 2-pyrones, critical for the bufadienolide skeleton.
Example : Synthesis of 3β-acetoxy-14α-bufa-5,20(21)-dienolide achieved in 40% yield.
Modification of Natural Bufadienolides
Gamabufotalin Derivatization
Gamabufotalin (3β,11α,14-trihydroxy-5β-bufa-20,22-dienolide) is selectively dehydrated to 14-ene intermediates, followed by bromohydrin addition and pyridine treatment to introduce the 11α-hydroxy group.
Conditions :
- Dehydration: HCl in methanol (70°C, 2 h).
- Bromohydrin addition: HBrO in dichloromethane (0°C, 30 min).
Yield : 55–60% for the final product.
Biotechnological Approaches
Microbial Fermentation
Industrial-scale production utilizes Saccharomyces cerevisiae engineered to hydroxylate steroidal substrates at C-11 and C-14. Post-fermentation steps include:
- Acetylation : 3β-OH protection using acetic anhydride.
- Lactone Ring Formation : Lactonization via β-elimination under acidic conditions.
Yield : 30–35% (fermentation) + 50% (chemical steps).
Key Reaction Optimization Data
Challenges and Advancements
Stereochemical Control
Achieving the 3β,5β,11α-configuration requires chiral catalysts or enzymatic resolution. Immobilized lipases (e.g., Candida antarctica) enable selective acetylation of 3β-OH with >95% enantiomeric excess.
Lactone Ring Stability
The α-pyrone ring is prone to hydrolysis. Anhydrous conditions (e.g., benzene reflux) and inert atmospheres (N₂) improve stability during synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl groups at positions 3, 11, and 14 are susceptible to oxidation under controlled conditions. For example:
-
Selective oxidation of the C3 hydroxyl : Using mild oxidizing agents like pyridinium chlorochromate (PCC), the C3 hydroxyl group is oxidized to a ketone, forming 3-oxo derivatives. This modification reduces polarity and alters biological activity.
-
C14 hydroxyl oxidation : Stronger oxidants (e.g., Jones reagent) convert the C14 hydroxyl to a ketone, yielding 14-oxo intermediates.
| Reaction | Reagent/Conditions | Product | Analytical Data |
|---|---|---|---|
| C3 oxidation | PCC in CH₂Cl₂, RT, 6h | 3-oxo-bufa-20,22-dienolide | IR: 1715 cm⁻¹ (C=O stretch) |
| C14 oxidation | Jones reagent, acetone, 0°C | 14-oxo-bufa-20,22-dienolide | NMR: δ 2.45 (s, C14=O) |
Esterification and Etherification
The hydroxyl groups undergo esterification with acyl chlorides or anhydrides. For instance:
-
Acetylation : Treatment with acetic anhydride in pyridine acetylates all three hydroxyl groups, forming triacetate derivatives. This improves solubility in organic solvents.
-
Selective C11 acetylation : Using acetyl chloride in dichloromethane at low temperatures selectively acetylates the C11 hydroxyl due to steric hindrance at other positions.
| Reaction | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Triacetylation | Ac₂O, pyridine, RT, 12h | 3,11,14-tri-O-acetyl derivative | 85% |
| Selective C11 acetylation | AcCl, CH₂Cl₂, −20°C, 2h | 11-O-acetyl-bufa-20,22-dienolide | 72% |
Substitution Reactions
The C14 and C15 positions participate in epoxidation and halohydrin formation:
-
Epoxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane forms a 14,15β-epoxide .
-
Bromohydrin formation : Addition of hyprobromous acid (HBrO) to the 14,15-diene intermediate produces a bromohydrin adduct, which is further treated with pyridine to eliminate HBr and form an epoxide .
Glycosylation
The C3 hydroxyl is a common site for glycosylation. Enzymatic or chemical methods attach sugar moieties (e.g., glucose or rhamnose) to enhance water solubility:
-
Enzymatic glycosylation : Using UDP-glucose and glycosyltransferases yields 3-O-glucoside derivatives.
| Reaction | Reagent/Conditions | Product | Biological Impact |
|---|---|---|---|
| C3 glycosylation | UDP-glucose, glycosyltransferase | 3-O-β-D-glucoside | Increased bioavailability |
Acid-Catalyzed Dehydration
Under acidic conditions, the compound undergoes dehydration at the C14 hydroxyl, forming a 14,15-diene intermediate. This reaction is critical for synthesizing analogs with modified bioactivity :
-
Dehydration : Treatment with HCl in methanol selectively removes the C14 hydroxyl, generating a conjugated diene .
| Reaction | Reagent/Conditions | Product | Application |
|---|---|---|---|
| C14 dehydration | HCl (0.1M), MeOH, 50°C, 2h | 14,15-diene-bufa-20,22-dienolide | Intermediate for further synthesis |
Hydrolysis of Lactone Ring
The lactone ring (20,22-dienolide) undergoes hydrolysis under basic conditions:
-
Alkaline hydrolysis : NaOH in aqueous ethanol opens the lactone to form a dicarboxylic acid derivative.
| Reaction | Reagent/Conditions | Product | Stability |
|---|---|---|---|
| Lactone hydrolysis | NaOH (1M), EtOH/H₂O, reflux, 6h | 20,22-dicarboxylic acid derivative | pH-sensitive; reversible |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the 20,22-diene and carbonyl groups, forming cyclobutane derivatives. These products exhibit altered pharmacological profiles.
Scientific Research Applications
Cardiotonic Effects
Bufa-20,22-dienolide is recognized for its cardiotonic properties similar to those of cardiac glycosides. These effects are attributed to the compound's ability to inhibit Na+/K+ ATPase activity, leading to increased intracellular calcium levels and enhanced cardiac contractility. Studies have shown that bufadienolides can be beneficial in treating heart failure and other cardiovascular diseases .
Anti-Cancer Properties
Research indicates that bufadienolides exhibit significant anti-cancer activities against various cancer cell lines. Bufa-20,22-dienolide has been shown to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of signaling pathways involved in cell survival . For instance:
- Case Study: A study demonstrated that bufalin, a related bufadienolide, effectively inhibited the proliferation of prostate cancer cells in vitro and in vivo models .
Anti-Inflammatory Effects
Bufa-20,22-dienolide has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a candidate for treating inflammatory diseases .
Drug Development
The compound is being investigated as a potential lead compound for new drug formulations targeting various diseases:
- Cancer Therapy: Its ability to selectively induce apoptosis in cancer cells positions it as a candidate for developing targeted cancer therapies.
- Cardiovascular Treatments: As a cardiotonic agent, it may be formulated into medications for heart conditions.
Synthesis of Derivatives
Bufa-20,22-dienolide serves as a precursor for synthesizing various derivatives with enhanced bioactivity or altered pharmacokinetic profiles. This includes modifications that increase solubility or bioavailability .
Mechanism of Action
The mechanism of action of gamabufotalin involves inducing apoptosis in cancer cells. It promotes Bax-dependent intrinsic apoptosis pathways, leading to the translocation of Bax to the mitochondria and the release of cytochrome C into the cytoplasm. This process ultimately results in cell death .
Comparison with Similar Compounds
Structural Comparison with Related Bufadienolides
Bufadienolides share a core steroidal structure with a six-membered lactone ring at position C17. Variations in hydroxylation, oxidation, and acetylation patterns define their biological activities. Below is a detailed comparison of Gamabufotalin with key analogs:
Key Structural Differences:
Arenobufagin (3β,11α,14-Trihydroxy-12-oxo-5β-bufa-20,22-dienolide) Molecular Formula: C₂₄H₃₂O₆ Molecular Weight: 416.51 g/mol Substituents: 3β,11α,14-trihydroxy with a 12-oxo group. Activity: Enhanced cytotoxicity due to the 12-oxo group, which stabilizes interactions with Na+/K+-ATPase enzymes .
Bufalin (3β,14-Dihydroxy-5β-bufa-20,22-dienolide) Molecular Formula: C₂₄H₃₄O₄ Molecular Weight: 386.53 g/mol Substituents: Only 3β and 14β hydroxyl groups. Activity: Potent inducer of apoptosis in cancer cells; lacks the C11α hydroxylation seen in Gamabufotalin .
Resibufogenin (14,15β-Epoxy-3β-hydroxy-5β-bufa-20,22-dienolide) Molecular Formula: C₂₄H₃₂O₄ Molecular Weight: 384.50 g/mol Substituents: 14,15β-epoxy ring and a single hydroxyl at C3β. Activity: Cardiotonic effects via modulation of calcium signaling .
Cinobufagin (3β-Hydroxy-14,15β-epoxy-16β-acetoxy-5β-bufa-20,22-dienolide) Molecular Formula: C₂₆H₃₄O₇ Molecular Weight: 470.56 g/mol Substituents: 14,15β-epoxy ring and a 16β-acetate group. Activity: Antitumor activity linked to its epoxy and acetylated groups .
Anticancer Mechanisms:
- Gamabufotalin : Inhibits tumor proliferation by inducing cell cycle arrest (G2/M phase) and mitochondrial apoptosis .
- Arenobufagin: Exhibits higher cytotoxicity (IC₅₀ ~0.1 μM in HeLa cells) due to its 12-oxo group enhancing DNA damage .
- Cinobufagin: Targets topoisomerase II and NF-κB pathways, showing efficacy against lung and liver cancers .
Cardiotonic Effects:
- Resibufogenin and Bufotalin (C₂₆H₃₆O₆, 444.56 g/mol) enhance cardiac output via Na+/K+-ATPase inhibition, but Gamabufotalin’s multi-hydroxyl structure reduces cardiotoxicity .
Data Tables: Structural and Functional Overview
Biological Activity
Bufa-20,22-dienolide, specifically the compound 3,11,14-trihydroxy-, (3beta,5beta,11alpha)-, belongs to a class of compounds known as bufadienolides. These compounds are steroid-like molecules that exhibit a variety of biological activities, particularly in the domains of cardiotonic effects and potential therapeutic applications. This article reviews the biological activity of this specific bufadienolide by summarizing key research findings, mechanisms of action, and potential clinical implications.
Overview of Bufadienolides
Bufadienolides are characterized by their unique steroid structure and are primarily derived from toad venom and various plant species. They have been traditionally used in Eastern medicine for their therapeutic properties. The biological activities attributed to bufadienolides include:
- Cardiotonic Effects : They inhibit the Na⁺/K⁺-ATPase pump, leading to increased intracellular calcium levels which enhance cardiac contractility.
- Antitumor Activity : Evidence suggests that bufadienolides can induce apoptosis in cancer cells.
- Antimicrobial Properties : Some studies indicate that these compounds possess antibacterial and antiviral activities.
The primary mechanism through which bufadienolides exert their effects is by inhibiting the Na⁺/K⁺-ATPase enzyme. This inhibition leads to:
- Increased Intracellular Sodium : Elevated sodium levels result in increased calcium influx through sodium-calcium exchangers.
- Enhanced Cardiac Contractility : The rise in intracellular calcium enhances myocardial contractility, making bufadienolides effective in treating certain forms of heart failure.
- Potential Cytotoxic Effects : In cancer cells, the disruption of ion homeostasis can lead to cell death.
1. Cardiotonic Effects
Bufa-20,22-dienolide has been shown to significantly impact cardiac function. Studies indicate that it can effectively increase cardiac output and reduce heart rate in certain experimental models.
2. Antitumor Activity
Research has demonstrated that bufadienolides can induce apoptosis in various cancer cell lines. For instance:
- Study on Human Cancer Cell Lines : A study reported that bufadienolides exhibited dose-dependent cytotoxicity against breast and colon cancer cells .
- Mechanism : The cytotoxic effect is believed to be mediated through the activation of caspase pathways leading to programmed cell death.
3. Antimicrobial Properties
Bufa-20,22-dienolide has shown promise as an antimicrobial agent:
- Bacterial Inhibition : It has been reported to inhibit the growth of certain bacterial strains including Staphylococcus aureus .
- Antiviral Activity : Some studies suggest potential efficacy against viral infections through mechanisms that disrupt viral replication .
Case Study 1: Cardiac Hypertrophy Model
A study involving nephrectomized rats demonstrated that treatment with a monoclonal antibody against marinobufagenin (a related bufadienolide) significantly reduced cardiac hypertrophy and fibrosis . The treatment resulted in:
- A reduction in blood pressure by 59 mmHg.
- Decreased cardiac oxidative stress levels.
- Restoration of Fli-1 expression, which is crucial for collagen synthesis regulation.
Case Study 2: Cancer Treatment
In vitro studies on various cancer cell lines have shown that bufadienolides can effectively inhibit cell proliferation and induce apoptosis. One notable study indicated that treatment with bufadienolides led to a significant decrease in tumor size in xenograft models .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the primary methodologies for isolating and purifying Bufa-20,22-dienolide derivatives from natural sources?
- Answer : Chromatographic techniques are critical. For example, in studies of toad venom (Bufo viridis), compounds like arenobufagin (a synonym for the target compound) were isolated using column chromatography and preparative thin-layer chromatography (TLC). Further purification often employs reverse-phase HPLC with C18 columns, optimized using gradients of acetonitrile/water or methanol/water . Confirmation of purity is achieved via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .
Q. How is the stereochemical configuration of Bufa-20,22-dienolide derivatives determined?
- Answer : X-ray crystallography and NMR spectroscopy are gold standards. For instance, the 3β,5β,11α configuration of arenobufagin was confirmed via single-crystal X-ray diffraction, while NOESY NMR experiments resolved spatial arrangements of hydroxyl and oxo groups at positions 3, 11, and 12 .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity. GC-MS is less common due to the compound’s thermolability, though derivatization (e.g., silylation) can enhance volatility . For structural validation, Fourier-transform infrared (FTIR) spectroscopy identifies hydroxyl and lactone functional groups, while UV-Vis spectroscopy detects conjugated double bonds in the bufadienolide core .
Advanced Research Questions
Q. How do structural modifications (e.g., glycosylation or oxidation) impact the cytotoxic activity of bufadienolides?
- Answer : Glycosylation at position 3 (e.g., β-D-glucopyranosyl derivatives) reduces cytotoxicity compared to aglycones, as seen in studies on Helleborus thibetanus. For example, 3β-glucoside derivatives showed IC₅₀ values >50 μM against HepG2 cells, while aglycones like arenobufagin exhibited IC₅₀ values <20 μM. Oxidation at C12 (e.g., 12-oxo derivatives) enhances apoptotic signaling via caspase-3 activation .
Q. How can contradictory bioactivity data across studies be resolved?
- Answer : Discrepancies often arise from variations in cell lines, assay conditions, or compound purity. For example, arenobufagin’s IC₅₀ against HCT116 cells ranged from 15.12 μM to >30 μM in independent studies. Standardization steps include:
- Validating purity via HPLC (>98%) and NMR.
- Using identical cell passage numbers and serum-free media during assays.
- Incorporating positive controls (e.g., doxorubicin) .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in bufadienolides?
- Answer : A three-tier approach is recommended:
In silico docking to predict interactions with Na⁺/K⁺-ATPase or apoptotic targets.
Semi-synthetic modification (e.g., acetylation of hydroxyl groups) to assess pharmacophore requirements.
Functional assays (e.g., ATPase inhibition, mitochondrial membrane potential assays) to quantify bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
